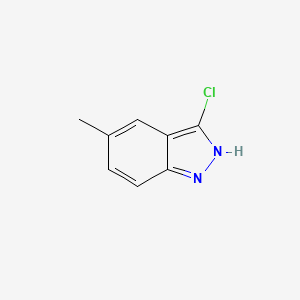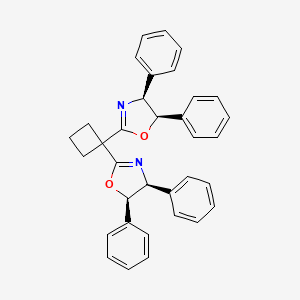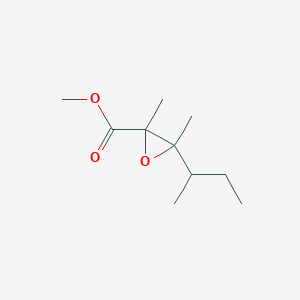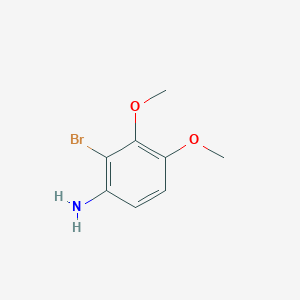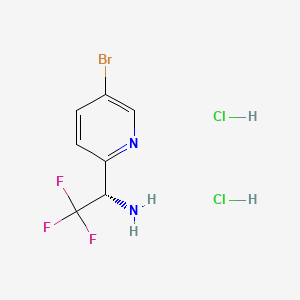![molecular formula C23H21N3O3S B13653483 3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a hydrazineylidene group, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, followed by cyclization.
Hydrazineylidene Group Introduction: The thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazineylidene group.
Coupling with Chromenone: The final step involves coupling the thiazole-hydrazineylidene intermediate with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the hydrazineylidene group, converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Depending on the substituent, products can vary widely, including halogenated, alkylated, or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
作用機序
The mechanism of action of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to metal ions, affecting enzymatic activity. The hydrazineylidene group can form hydrogen bonds with biological macromolecules, altering their function. The chromenone moiety can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Hydrazine Derivatives: Compounds with hydrazine groups also show antimicrobial and anticancer properties.
Chromenone Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for multiple modes of action and a broad spectrum of applications.
特性
分子式 |
C23H21N3O3S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
3-[(E)-N-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H21N3O3S/c1-13-8-9-14(2)17(10-13)19-12-30-23(24-19)26-25-15(3)18-11-16-6-5-7-20(28-4)21(16)29-22(18)27/h5-12H,1-4H3,(H,24,26)/b25-15+ |
InChIキー |
MEQGXJPJYRWPMQ-MFKUBSTISA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC4=C(C(=CC=C4)OC)OC3=O |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NN=C(C)C3=CC4=C(C(=CC=C4)OC)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


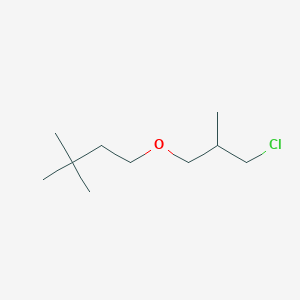

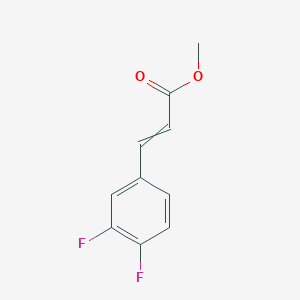
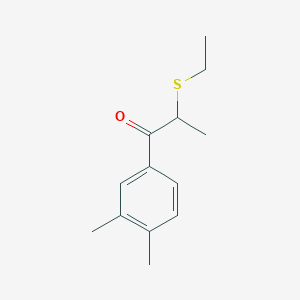


![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
